molecular formula C12H11NO3 B1391872 Ethyl 5-(2-pyridyl)-2-furoate CAS No. 1035235-03-0

Ethyl 5-(2-pyridyl)-2-furoate

Cat. No. B1391872
CAS RN: 1035235-03-0
M. Wt: 217.22 g/mol
InChI Key: BMWULFGVLQAVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-pyridyl)-2-furoate is a compound that contains a pyridine and a furan ring, which are common structures in many organic compounds . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The furan ring is a more reactive, less stable counterpart to benzene, contributing to the complexity of chemical reactions involving this compound .


Molecular Structure Analysis

The molecular structure of a compound like Ethyl 5-(2-pyridyl)-2-furoate would likely involve interactions between the pyridine and furan rings. These interactions can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving Ethyl 5-(2-pyridyl)-2-furoate are not available, related compounds have been studied. For example, radical chain monoalkylation of pyridines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is a white to straw yellow crystal with a melting point of 39-44℃ and a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

Comprehensive Analysis of Ethyl 5-(2-pyridyl)-2-furoate Applications

Ethyl 5-(2-pyridyl)-2-furoate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Ligand Design for Metal Complexes: Ethyl 5-(2-pyridyl)-2-furoate can serve as a ligand for the design of metal complexes. Its pyridyl group can act as a coordination site, allowing the formation of complexes with metals that could be used in catalysis or material science .

Organic Synthesis Intermediates: This compound may be used as an intermediate in organic synthesis, particularly in the construction of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals .

Flame Retardants: Derivatives of Ethyl 5-(2-pyridyl)-2-furoate, such as its phosphine oxide complexes, have been explored as flame retardants for polymeric materials. This application takes advantage of the compound’s ability to decompose and release non-flammable gases .

Nanoparticle Precursors: Complexes containing Ethyl 5-(2-pyridyl)-2-furoate could be used as precursors for the production of metal phosphides and selenides nanoparticles. These nanoparticles have applications in electronics and catalysis .

Conformational Analysis Studies: The compound’s structure allows for conformational flexibility, making it suitable for studies in conformational analysis using methods like IR spectroscopy and DFT calculations. This can provide insights into the behavior of similar molecules in various environments .

Heterogeneous Catalysts: Ethyl 5-(2-pyridyl)-2-furoate-based complexes can be transformed into heterogeneous catalysts for reactions such as olefin epoxidation. These catalysts can offer advantages like ease of recovery and reuse, and high selectivity .

Anti-Fibrosis Activity: While not directly related to Ethyl 5-(2-pyridyl)-2-furoate, its structural analogs have been studied for their anti-fibrotic activities. This suggests potential research avenues for Ethyl 5-(2-pyridyl)-2-furoate in medical applications .

Photophysical Properties: Compounds structurally related to Ethyl 5-(2-pyridyl)-2-furoate have demonstrated exceptional photophysical properties. This indicates possible research into the use of Ethyl 5-(2-pyridyl)-2-furoate in the development of optical materials or sensors .

Mechanism of Action

The mechanism of action would depend on the specific application of Ethyl 5-(2-pyridyl)-2-furoate. For instance, if it were used as a pesticide like chlorpyrifos, it might act on the nervous systems of insects by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure and use. For example, 2-(5-Ethyl-2-pyridinyl)ethanol, a related compound, is classified as an irritant and has specific handling precautions .

properties

IUPAC Name

ethyl 5-pyridin-2-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWULFGVLQAVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-pyridyl)-2-furoate

Synthesis routes and methods

Procedure details

A mixture of 2-bromopyridine (1.4 mL, 15 mmol) and bromo[5-(ethoxycarbonyl)-2-furyl]zinc (0.5 M in THF, 30 mL) was degassed. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (0.9 g, 0.8 mmol). The reaction mixture was allowed to stir at 70° C. overnight and then to cool to rt. The mixture was diluted with EtOAc and washed with aq. Sat. NaHCO3. A precipitate formed and was filtered. The filtrate was washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give ethyl 5-pyridin-2-yl-2-furoate (2.02 g, 62%). LCMS: (FA) ES+ 218.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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